Engineering Rigidity: The Chemical Structure, Synthesis, and Pharmacological Profiling of 4,7-Methanopyrazolo[1,5-a]pyridine
Engineering Rigidity: The Chemical Structure, Synthesis, and Pharmacological Profiling of 4,7-Methanopyrazolo[1,5-a]pyridine
Executive Summary
The pyrazolo[1,5- a ]pyridine scaffold has long been recognized as a privileged pharmacophore in medicinal chemistry, offering a versatile platform for kinase inhibition, dopamine receptor modulation, and phosphodiesterase (PDE) targeting[1][2]. However, modern drug discovery increasingly demands three-dimensional conformational restriction to improve target selectivity, enhance metabolic stability, and reduce entropic penalties upon binding. 4,7-Methanopyrazolo[1,5- a ]pyridine (CAS: 109640-49-5) emerges as a highly specialized, rigidified analog of this core[3]. By introducing a methylene bridge between the C4 and C7 positions, this bicyclic system forces the typically planar heteroaromatic ring into a strained, sp 3 -rich geometry. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic methodologies, and its breakthrough application as a Casein Kinase 1 Delta (CSNK1D) modulator[4].
Structural Architecture & Physicochemical Profile
The defining feature of 4,7-methanopyrazolo[1,5- a ]pyridine is its bridged architecture. Unlike standard fused nitrogen-containing heterocycles which rely on π -electron delocalization across a flat plane[5], the 4,7-methano bridge (-CH 2 -) disrupts total planarity, particularly in its partially saturated (tetrahydro) derivatives[4]. This structural distortion provides unique vectorality, allowing substituents at the C2 and C3 positions to be projected into deep, narrow kinase binding pockets with high precision.
Quantitative Data Summary
| Physicochemical Property | Value / Description |
| Chemical Name | 4,7-Methanopyrazolo[1,5- a ]pyridine |
| CAS Registry Number | 109640-49-5[3] |
| Molecular Formula | C 8 H 6 N 2 [3] |
| Molecular Weight | 130.15 g/mol |
| Structural Classification | Bridged fused bicyclic heteroaromatic |
| Primary Pharmacological Target | Casein Kinase 1 Delta (CSNK1D)[4][6] |
Synthetic Methodologies & Mechanistic Causality
The construction of pyrazolo[1,5- a ]pyridines typically relies on the [3+2] cycloaddition between N -aminopyridinium salts and α,β -unsaturated compounds or β -ketoesters[7][8]. However, synthesizing the 4,7-methano bridged variant introduces significant steric hindrance and ring strain. To overcome this, specific base-mediated annulation strategies must be employed[9].
Experimental Protocol: Synthesis of Ethyl 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5- a ]pyridine-3-carboxylate
The following self-validating protocol details the formation of a highly functionalized 4,7-methanopyrazolo[1,5- a ]pyridine derivative, utilized as a key intermediate in CSNK1D modulator synthesis[4].
Step 1: Reagent Preparation & Activation
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Action: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 g, 3.14 mmol) with a stoichiometric excess of the corresponding N -amino-azabicycloheptane precursor.
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Action: Add Cesium Carbonate (Cs 2 CO 3 , 2.57 g, 7.85 mmol) and anhydrous Dimethylformamide (DMF, 15 mL)[4].
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Causality: The choice of Cs 2 CO 3 is critical. The large ionic radius of the cesium cation provides a "soft" counterion effect, which enhances the solubility and nucleophilicity of the intermediate enolate in the polar aprotic DMF. This is strictly required to drive the sterically hindered [3+2] cycloaddition forward against the strain of the methano bridge[4][9].
Step 2: Cycloannulation
-
Action: Stir the reaction mixture at 90 °C for 2 hours[4]. Monitor the consumption of the β -ketoester via TLC or LC-MS.
-
Causality: The elevated temperature provides the activation energy necessary for the initial nucleophilic attack and the subsequent dehydrative ring closure. Prolonged heating beyond 2 hours risks thermal degradation of the strained bridged system.
Step 3: Quenching and Phase Separation
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Action: Concentrate the reaction mixture to near dryness in vacuo, then quench with saturated aqueous NH 4 Cl solution (50 mL)[4].
-
Causality: Quenching with a mild acid like NH 4 Cl safely neutralizes the strong Cs 2 CO 3 base without risking the premature hydrolysis of the newly formed C3-ethyl ester, a side reaction common with stronger aqueous acids.
-
Action: Extract the aqueous layer with Ethyl Acetate (EtOAc, 20 mL x 2). Wash the combined organic extracts with brine (10 mL), dry over anhydrous Na 2 SO 4 , and concentrate[4][10].
-
Causality: The aggressive brine wash is a self-validating step to partition any residual, highly polar DMF into the aqueous phase, preventing it from co-eluting and ruining subsequent chromatographic purification.
Figure 1: Workflow of the base-catalyzed [3+2] cycloaddition for bridged pyrazolo[1,5-a]pyridines.
Pharmacological Profiling: CSNK1D Modulation
While planar pyrazolo[1,5- a ]pyridines are frequently deployed as PI3K inhibitors[2], the rigidified 4,7-methanopyrazolo[1,5- a ]pyridine scaffold has demonstrated exceptional utility as a modulator of Casein Kinase 1 Delta (CSNK1D) [4].
Mechanism of Action in Circadian Rhythm and Neurodegeneration
CSNK1D is a critical kinase that regulates the internal canonical circadian clock by phosphorylating the PER2 protein. Once phosphorylated, PER2 is targeted for proteasomal degradation, which removes its inhibitory effect on the CLOCK/BMAL1 heterodimer, thereby resetting the circadian feedback loop[4][6].
By utilizing the 4,7-methanopyrazolo[1,5- a ]pyridine core, medicinal chemists can synthesize small molecules that perfectly occupy the ATP-binding pocket of CSNK1D. The conformational rigidity of the methano bridge ensures a low-entropy binding event. Inhibiting CSNK1D stabilizes unphosphorylated PER2, which subsequently lengthens the circadian rhythm. This mechanism exhibits profound therapeutic utility in treating mood disorders (e.g., bipolar depression) and neurodegenerative diseases such as Alzheimer's disease, where CSNK1D mRNA is often expressed at levels 30-fold higher than normal[4][11].
Figure 2: Mechanism of CSNK1D inhibition by 4,7-methanopyrazolo[1,5-a]pyridine derivatives.
Analytical Characterization
Validating the successful synthesis of the 4,7-methanopyrazolo[1,5- a ]pyridine core requires rigorous analytical profiling[3][12]:
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Nuclear Magnetic Resonance (NMR): The defining signature in 1 H-NMR is the presence of the methano bridge (-CH 2 -) protons. Because of the rigid bicyclic geometry, these diastereotopic protons typically appear as a distinct AB spin system or a complex multiplet in the highly shielded 1.5–2.5 ppm range, clearly distinguishing them from the planar aromatic protons of standard pyrazolo[1,5- a ]pyridines[13].
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Mass Spectrometry (MS): High-resolution Electrospray Ionization (ESI-MS) of the unsubstituted core yields a strong [M+H]+ molecular ion peak at m/z 131.1, corresponding to the exact mass of 130.15 g/mol [3].
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Infrared Spectroscopy (IR): For derivatives bearing a C3-carboxylate (such as the intermediate synthesized in Section 2), a strong, sharp C=O stretching frequency is observed near 1700–1710 cm −1 , alongside the characteristic C=N stretches of the pyrazole ring at 1620 cm −1 [13].
References
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Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. URL:[2]
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WO2022058920A1 - Casein kinase 1 delta modulators. Google Patents. URL:[4]
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4,7-Methanopyrazolo[1,5-a]pyridine(9CI) CAS 109640-49-5. ChemicalBook. URL:[3]
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